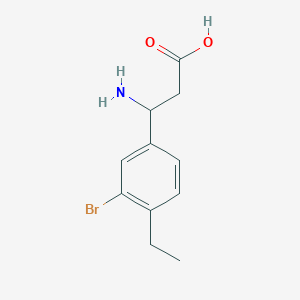

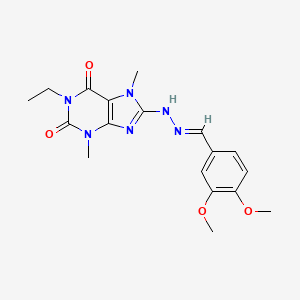

![molecular formula C15H17N3O3 B2489394 3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide CAS No. 87206-99-3](/img/structure/B2489394.png)

3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole carboxamides and triazines involves novel and efficient routes. For example, the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides can be achieved through a two-step process involving potassium tricyanomethanide and a selective Sandmeyer reaction, offering a versatile synthesis pathway for similar compounds (Bobko et al., 2012). Another approach involves the nitration of corresponding carboxylic acids or their analogs to prepare 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, showcasing the adaptability of synthesis methods for such compounds (Ivanov, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed. For example, 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one demonstrates a π-stacked chain of hydrogen-bonded dimers, revealing insights into the molecular interactions and arrangements that might be similar in the compound of interest (Portilla et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been studied, highlighting their potential in various chemical transformations. For instance, the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one under different agents sheds light on the functionalization reactions that such molecules can undergo, which is crucial for further chemical modifications and applications (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

The physical properties of these compounds, including their stability, crystalline structure, and solubility, are essential for understanding their behavior in different environments and applications. Although specific data on the compound are not available, studies on related molecules provide valuable insights. For example, the structural analysis of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones offers information on crystalline structures and intermolecular interactions, which are critical for the compound's physical characteristics (Ivanov et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for further functionalization, are crucial for the application and understanding of these compounds. Studies on related molecules, such as the synthesis and insecticidal activity of pyrazole-5-carboxamide derivatives, illustrate the diverse chemical behaviors and potential applications of these compounds (Jue-ping, 2011).

Scientific Research Applications

Chemical Synthesis and Derivatives :

- A study by Kralj et al. (2011) discusses the synthesis of related pyrazole derivatives, including processes like acidolytic deprotection and acylation, which are relevant to the synthesis and functionalization of similar compounds (Kralj et al., 2011).

- Ivanov et al. (2017) described the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, showcasing methods for halogenation and mild decarboxylation, which are crucial for creating similar compounds (Ivanov et al., 2017).

Structural and Tautomeric Studies :

- Research by Claramunt et al. (2005) analyzed the tautomerism of a similar compound, 1H‐pyrazole‐3‐(N‐tert‐butyl)‐carboxamide, providing insights into the structural dynamics of such molecules in different states (Claramunt et al., 2005).

Pharmacological and Biological Activities :

- Deng et al. (2016) explored the biological activity of pyrazole amide derivatives, which could provide a basis for understanding the potential biological applications of the compound (Deng et al., 2016).

properties

IUPAC Name |

3-tert-butyl-8b-hydroxy-4-oxo-3aH-indeno[1,2-c]pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-14(2,3)12-10-11(19)8-6-4-5-7-9(8)15(10,21)18(17-12)13(16)20/h4-7,10,21H,1-3H3,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGBVVRWWJBFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C2(C1C(=O)C3=CC=CC=C32)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

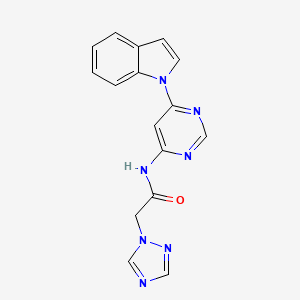

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)

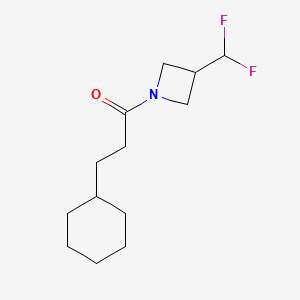

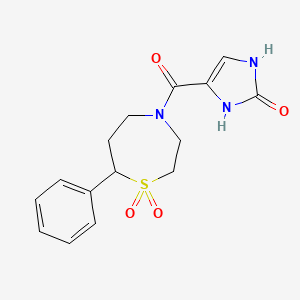

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

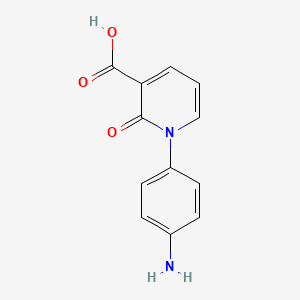

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

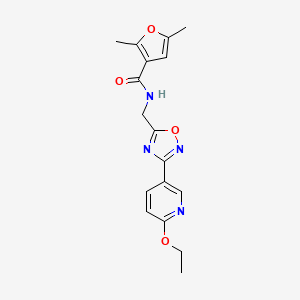

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)